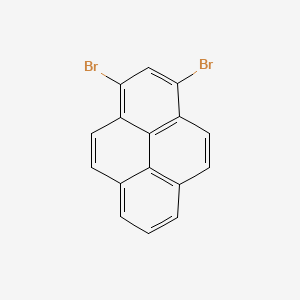
1,3-Dibromopyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromopyrene can be synthesized through several methods. One common approach involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride. The reaction is typically carried out for 2 hours with stirring until the red solution turns yellow, followed by extraction with water .
Another method involves the synthesis of 1,3-dibromo-7-pyrenecarboxylic acid, which is obtained through the alkaline hydrolysis of methyl this compound-2-carboxylate. The intermediate is then subjected to a decarboxylation reaction with copper powder in boiling quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromopyrene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of bromine atoms, which can be replaced by other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with (hetero)arylboronates or (hetero)arylboronic acids.
Common Reagents and Conditions
Bromination: Bromine in carbon tetrachloride.
Decarboxylation: Copper powder in boiling quinoline.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,3-Dibromopyrene has several scientific research applications:
Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Nanographenes and Metal Cages: It serves as a precursor in the synthesis of nanographenes and metal-organic frameworks.
Environmental Studies: Its derivatives are studied for their photophysical properties and potential environmental impacts.
Mechanism of Action
The mechanism of action of 1,3-Dibromopyrene involves its ability to undergo electrophilic aromatic substitution reactions due to the presence of bromine atoms. These reactions are facilitated by the electronic structure of the pyrene core, which dictates the preferential sites for substitution .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison
1,3-Dibromopyrene is unique due to its specific substitution pattern, which influences its reactivity and functionalization potential. Compared to 1,6- and 1,8-dibromopyrene, the 1,3-isomer requires indirect methods for synthesis and offers distinct properties for applications in organic electronics and materials science .
Properties
CAS No. |
38037-54-6 |
|---|---|
Molecular Formula |
C16H8Br2 |
Molecular Weight |
360.04 g/mol |
IUPAC Name |
1,3-dibromopyrene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |
InChI Key |
VCFKYKALCJBIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


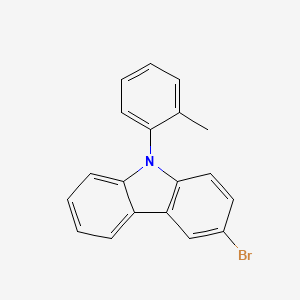
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)
![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
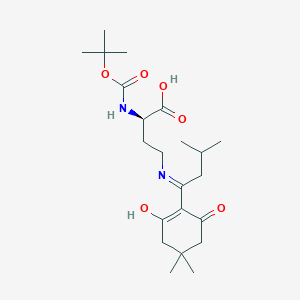
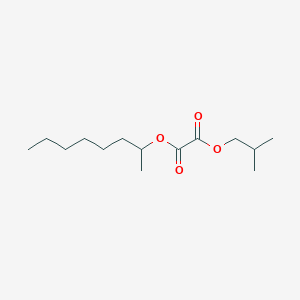
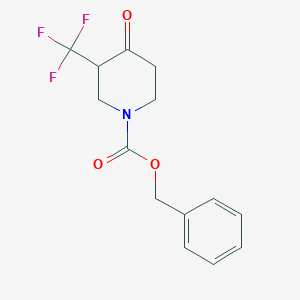
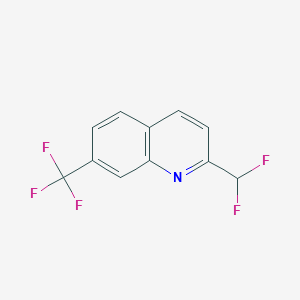

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
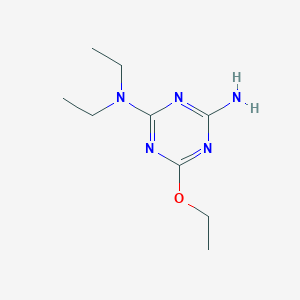

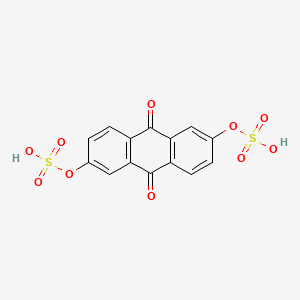
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)

